3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid
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Overview
Description
3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C₁₀H₁₂O₈. It features a cyclopentane ring substituted with three carboxylic acid groups and a carboxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the reaction of cyclopentane derivatives with carboxylating agents under controlled conditions. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives .
Scientific Research Applications
3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studies related to metal transport and catalysis.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability and activity .
Comparison with Similar Compounds
Similar Compounds
2,3,5-tricarboxycyclopentaneacetic acid: Similar structure but with different substitution patterns.
1,2,4-trimethylcyclopentane: Lacks carboxylic acid groups but shares the cyclopentane ring structure .
Uniqueness
3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid is unique due to its combination of multiple carboxylic acid groups and a carboxymethyl group on a cyclopentane ring. This structure provides distinct reactivity and potential for forming various derivatives, making it valuable in synthetic and coordination chemistry .
Properties
IUPAC Name |
3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-6(12)2-3-4(8(13)14)1-5(9(15)16)7(3)10(17)18/h3-5,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRNYXVSZLSRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474474 |
Source
|
Record name | 3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24434-90-0 |
Source
|
Record name | 3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-tricarboxy-3-carboxymethyl cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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